

Technical Support Center: Analytical Methods for Impurities in Pyridine Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Bromo-3-(phenylethynyl)pyridin-2-amine
Cat. No.: B13931314

[Get Quote](#)

Welcome to the Technical Support Center for the analysis of pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in identifying and quantifying impurities during and after the synthesis of pyridine and its derivatives. As a foundational structure in numerous pharmaceuticals and agrochemicals, ensuring the purity of pyridine is of paramount importance.^{[1][2]} This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of impurities in pyridine synthesis.

Q1: What are the most common impurities I should expect in my synthesized pyridine, and where do they come from?

The profile of impurities is intrinsically linked to the synthetic route employed. Understanding the potential byproducts of your specific reaction is the first step in developing a robust analytical method.

- Chichibabin Synthesis: This method involves the condensation of aldehydes, ketones, or α,β -unsaturated carbonyls with ammonia.[\[3\]](#)[\[4\]](#)[\[5\]](#) Common impurities include:
 - Homologues (Picolines, Lutidines): Arise from side-reactions of the aldehyde or ketone starting materials.[\[6\]](#) For instance, using acetaldehyde can produce methyl-substituted pyridines.[\[4\]](#)
 - Unreacted Starting Materials: Aldehydes, ketones, and α,β -unsaturated carbonyls.
 - Secondary Amine Byproducts: These can be managed during workup by nitrosation and removal.[\[7\]](#)[\[8\]](#)
 - Condensation Byproducts: Self-condensation of starting materials can lead to various polymeric or undesired cyclic compounds.
- Hantzsch Synthesis: A multi-component reaction using an aldehyde, a β -keto ester, and ammonia.[\[9\]](#)
 - Dihydropyridine Intermediates: The initial product is a 1,4-dihydropyridine (Hantzsch ester), which is subsequently oxidized. Incomplete oxidation is a primary source of this impurity.[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - Side Products from Competing Pathways: The Hantzsch mechanism is complex; side reactions can include self-condensation of the β -keto ester or Michael addition of the enamine to the Knoevenagel product before cyclization.[\[12\]](#)[\[13\]](#)
 - Oxidizing Agent Remnants: Depending on the method, residual oxidizing agents (e.g., nitric acid, manganese dioxide) or their byproducts may be present.[\[9\]](#)[\[14\]](#)
- General Impurities (Route-Independent):
 - Water: Pyridine is highly hygroscopic and readily forms a minimum-boiling azeotrope with water, making its removal by simple distillation challenging.[\[6\]](#)
 - Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, toluene, N-methyl pyrrolidone).[\[15\]](#)

- Isomeric Impurities: Formation of positional isomers (e.g., pyridine-3-sulfonic acid when synthesizing pyridine-2-sulfonic acid) can occur, especially at elevated temperatures.[16]

Impurity Class	Common Examples	Likely Synthetic Origin	Recommended Primary Analytical Technique
Homologues	2-, 3-, 4-Picoline; Lutidines	Chichibabin, Coal Tar	Gas Chromatography (GC)[17]
Intermediates	1,4-Dihydropyridines	Hantzsch	HPLC, LC-MS[9]
Starting Materials	Aldehydes, Ketones, β -Keto esters	Chichibabin, Hantzsch	GC or HPLC (depends on volatility)
Solvents	Water, Ethanol, Toluene	Reaction/Purification	Headspace GC, Karl Fischer Titration (for water)[6][15]
Isomers	Positional Isomers	Various	HPLC or specialized GC columns[1][16]

Q2: Why is choosing between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) so critical for pyridine analysis?

The choice between GC and HPLC is the most fundamental decision in developing your analytical method and depends entirely on the physicochemical properties of your target impurities.[18]

- Gas Chromatography (GC) is the preferred method for volatile and thermally stable compounds.[18][19]
 - Strengths: Excellent for separating pyridine from its volatile homologues like picolines and lutidines. It offers high resolution, speed, and sensitivity, especially with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[18][19] Headspace GC is particularly powerful for analyzing residual solvents without dissolving the main sample matrix.[15][20]

- Causality: The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. Since pyridine and its lower alkylated homologues are volatile, they are easily transferred into the gas phase for separation.
- High-Performance Liquid Chromatography (HPLC) is the superior choice for non-volatile, thermally labile, or highly polar impurities.[18][19]
 - Strengths: Ideal for analyzing Hantzsch dihydropyridine intermediates, polymeric byproducts, and other large, non-volatile molecules.[9] Reversed-phase HPLC is a workhorse technique for purity assessment in pharmaceutical development.[21][22]
 - Causality: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. This allows for the analysis of compounds that would decompose at the high temperatures required for GC.

Q3: How do I choose an appropriate internal standard for accurate quantification?

Internal standardization is a powerful technique for achieving high accuracy and precision, as it corrects for variations in injection volume, extraction efficiency, and instrument response.[23] [24] An ideal internal standard should possess the following characteristics:

- Chemical Similarity: It should be chemically similar to the analyte but not present in the sample.
- Elution Proximity: It must be well-resolved from all other peaks but elute close to the analyte(s) of interest.[23]
- Similar Concentration: Its concentration should be similar to that of the analyte.[23]
- Inertness: It must not react with the sample components or the mobile/stationary phase.[23]

For pyridine analysis, a stable isotope-labeled (deuterated) standard, such as pyridine-d₅, is the gold standard, especially for GC-MS or LC-MS methods.[20][24] It co-elutes with the analyte and behaves almost identically during sample preparation and ionization, providing the most effective correction for matrix effects and other variations.[24] If a deuterated standard is

unavailable, a non-deuterated compound with similar chemical properties and retention behavior, like a different but structurally related heterocyclic compound, can be used.

Part 2: Troubleshooting Guides

This section provides step-by-step solutions to specific problems encountered during the analysis of pyridine synthesis products.

Issue 1: HPLC - My pyridine peak shows significant tailing on a C18 column.

Question: I am running a purity analysis of my synthesized pyridine on a standard C18 column, but the main peak is broad and asymmetrical (tailing). What is causing this, and how can I achieve a sharp, symmetrical peak?

Answer: This is a classic issue when analyzing basic compounds like pyridine on silica-based columns.^[1] The root cause is the interaction between the basic nitrogen atom of pyridine and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase. This secondary interaction leads to poor peak shape.

Here is a systematic approach to resolve peak tailing:

Step 1: Adjust Mobile Phase pH The most effective way to mitigate silanol interactions is to control the ionization state of both the analyte and the silanol groups by lowering the mobile phase pH.

- Causality: At a low pH (e.g., 2.5-3.0), the pyridine ($pK_a \approx 5.2$) will be fully protonated ($C_5H_5NH^+$), and the silanol groups will be largely non-ionized. This minimizes the undesirable secondary ionic interactions, leading to a vastly improved peak shape.^[25]
- Protocol:
 - Prepare an aqueous buffer such as 20 mM phosphate or 0.1% formic acid and adjust the pH to ~2.5.
 - Use this buffer as the aqueous component of your mobile phase (e.g., mix with acetonitrile or methanol).

- Thoroughly equilibrate the column with the new mobile phase before injection. A significant improvement in peak symmetry should be observed.[25]

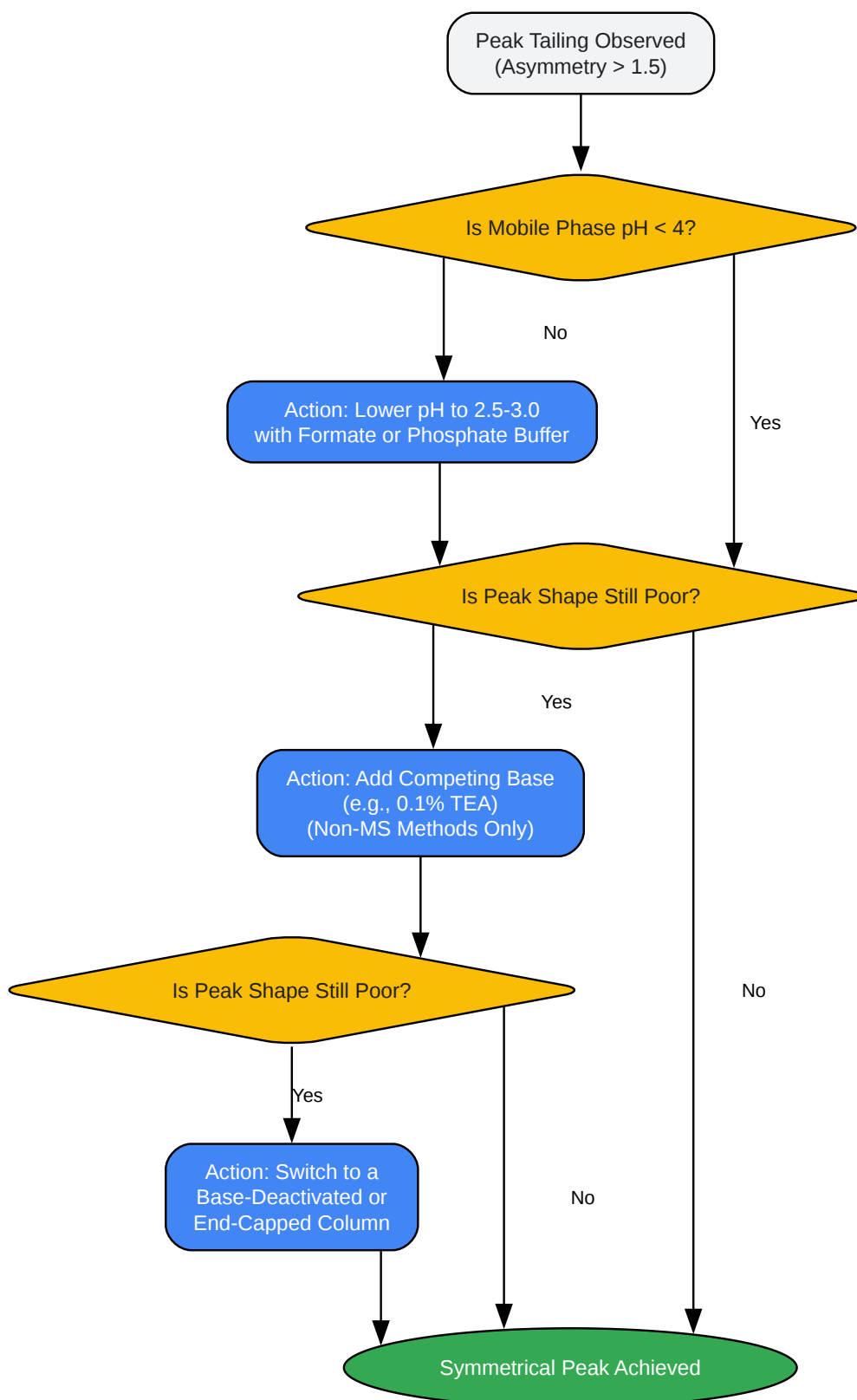
Step 2: Add a Competing Base If adjusting the pH is insufficient or undesirable (e.g., for stability reasons), adding a small amount of a competing base to the mobile phase can mask the active silanol sites.

- Causality: A competing base, such as triethylamine (TEA), is a small, basic molecule that preferentially interacts with the residual silanol groups, effectively "hiding" them from the pyridine analyte.
- Protocol:
 - Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase.
 - Equilibrate the column and inject your sample.
 - Caution: TEA is not compatible with mass spectrometry detection and can be difficult to flush from a column.

Step 3: Choose a Different Column If mobile phase modifications do not resolve the issue, the column itself may be the problem.

- Causality: Modern HPLC columns are designed to minimize these secondary effects.
- Recommendations:
 - End-capped Columns: Select a column that is thoroughly end-capped, where the residual silanols have been chemically deactivated.
 - "Base-Deactivated" or High-Purity Silica Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, using high-purity silica with minimal metal content and proprietary bonding.
 - Alternative Stationary Phases: Consider phases other than C18 if tailing persists.

Troubleshooting Workflow: HPLC Peak Tailing



[Click to download full resolution via product page](#)

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing for basic compounds like pyridine.

Issue 2: GC - I can't separate isomeric impurities like picolines and lutidines.

Question: My GC-FID analysis shows a single broad peak for what I believe are multiple methyl-pyridine isomers (picolines/lutidines). How can I improve my separation?

Answer: Co-elution of isomers is a common challenge in GC because these compounds often have very similar boiling points. The key to separation lies in exploiting subtle differences in their polarity and interaction with the GC stationary phase.

Step 1: Select the Right Column The column stationary phase is the most critical parameter for isomer separation.

- Causality: A standard non-polar column (e.g., DB-1, HP-5) separates primarily by boiling point, which is insufficient for these isomers. A more polar column is needed to introduce alternative separation mechanisms.
- Recommendation: Use a wax-type column (polyethylene glycol, PEG), such as a CP-Wax 51 or equivalent.^[17] These columns provide polar interactions that can effectively resolve isomers with close boiling points.

Step 2: Optimize the Oven Temperature Program A slow, methodical temperature ramp can significantly enhance resolution.

- Causality: A slow ramp rate gives the analytes more time to interact with the stationary phase, allowing for finer separation. A very fast ramp will cause the compounds to move through the column too quickly, resulting in co-elution.
- Protocol:
 - Start with a low initial oven temperature (e.g., 70°C) and hold for several minutes to focus the analytes at the head of the column.^[17]

- Implement a slow ramp rate, such as 5-10°C per minute, through the expected elution range of the isomers.[17]
- Experiment with different ramp rates to find the optimal balance between resolution and analysis time.

Table 1: Example GC Conditions for Isomer Separation

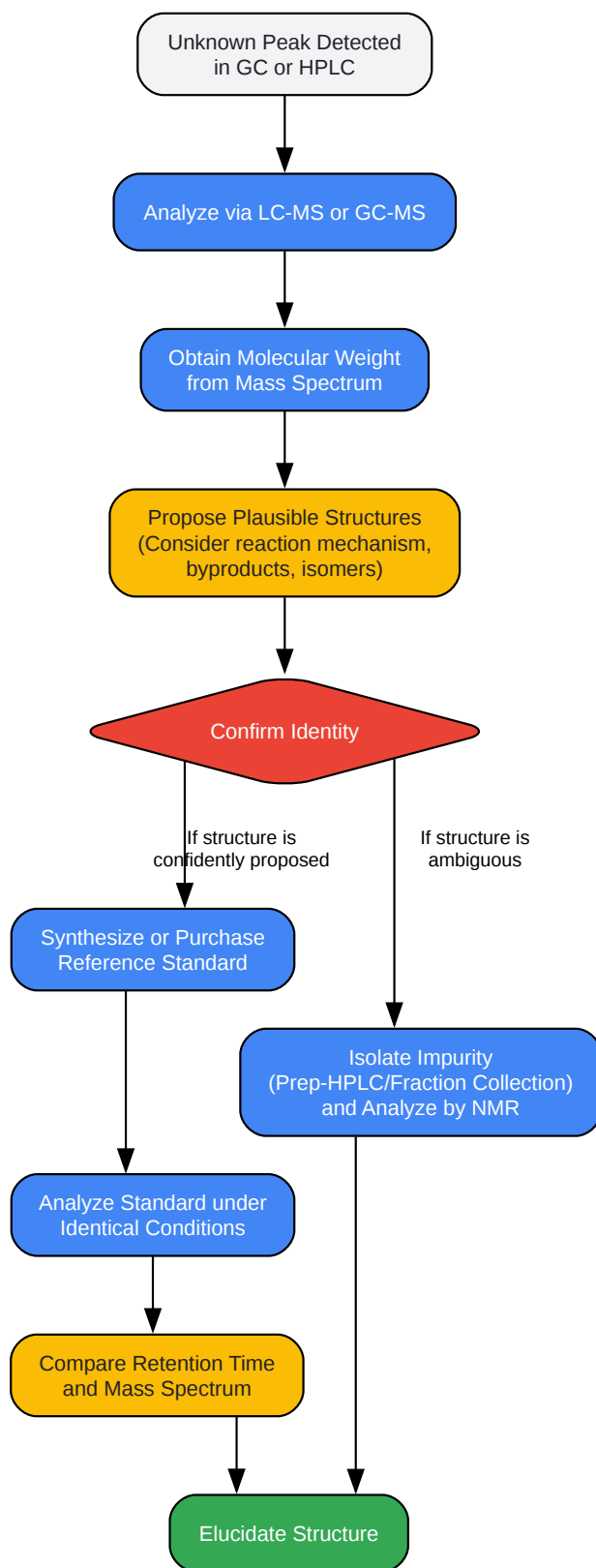
Parameter	Setting
GC System	GC with FID or MS Detector
Column	Agilent CP-Wax 51 for Amines (or equivalent PEG phase)[17]
25 m x 0.22 mm, 0.2 µm film thickness[17]	
Carrier Gas	Nitrogen or Helium
Injector	Split/Splitless, 250 °C
Oven Program	70 °C (hold 4 min), then ramp at 10 °C/min to 240 °C[17]
Detector	FID, 250 °C[17]

Issue 3: Identification - How can I confidently identify an unknown peak in my chromatogram?

Question: My chromatogram shows a significant impurity peak that doesn't correspond to any of my starting materials. What is the best workflow to identify it?

Answer: Unambiguous identification of unknown impurities requires gathering multiple pieces of analytical evidence, primarily focused on molecular weight and structure. Mass spectrometry is the most powerful tool for this purpose.

Workflow for Unknown Impurity Identification



[Click to download full resolution via product page](#)

Caption: Decision-making workflow for the structural elucidation of an unknown impurity.

- Step 1: Mass Spectrometry (MS) Analysis: The first and most critical step is to determine the molecular weight of the unknown.
 - Action: Re-analyze the sample using a GC-MS or LC-MS system. The mass spectrum of the unknown peak will provide its molecular ion (M^+ or $[M+H]^+$), which reveals the molecular weight.
 - Causality: Knowing the molecular weight dramatically narrows down the possibilities. You can immediately check if it corresponds to expected byproducts, dimers, or condensation products from your synthesis.
- Step 2: Propose Plausible Structures: Based on the molecular weight and your knowledge of the reaction chemistry, create a list of potential structures. Consider isomers of the main product, products of side reactions, or reaction intermediates.[\[12\]](#)
- Step 3: Confirmation with a Reference Standard: The gold standard for confirmation is to compare the unknown to a certified reference standard.
 - Action: If a standard for your proposed structure is commercially available, purchase it. If not, you may need to synthesize a small amount.
 - Analysis: Analyze the standard using the exact same chromatographic method. If the retention time and the mass spectrum of the standard perfectly match your unknown peak, the identity is confirmed.
- Step 4: Structural Elucidation by NMR (if needed): If a standard cannot be obtained or the structure is completely novel, you will need to isolate the impurity for structural analysis.
 - Action: Use preparative HPLC or fraction collection to isolate a sufficient quantity of the unknown compound.
 - Analysis: Perform ^1H and ^{13}C NMR spectroscopy. This will provide detailed information about the chemical structure, allowing for unambiguous identification.[\[26\]](#)

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for method development. Optimization will be required for specific applications.

Protocol 1: General Purpose GC-MS Method for Volatile Impurities

This method is suitable for the quantification of pyridine and volatile impurities like picolines, lutidines, and unreacted aldehydes in a sample matrix.

- Sample Preparation: Accurately weigh ~10 mg of the pyridine sample into a 2 mL GC vial. Dilute with a suitable solvent (e.g., Dichloromethane or Methanol) to 1 mL. Add an internal standard (e.g., Pyridine-d5 or another suitable compound) at a known concentration.[24]
- GC-MS Conditions:
 - System: Gas Chromatograph with a Mass Spectrometer (GC-MS).
 - Column: DB-WAX or CP-Wax 51 (30 m x 0.25 mm, 0.25 μ m film).
 - Injector: 250 °C, Split ratio 20:1.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 240 °C, hold for 5 min.
 - MS Source: 230 °C.
 - MS Quad: 150 °C.
 - Scan Range: m/z 35-350.
- Analysis: Inject 1 μ L of the prepared sample. Integrate the peak areas for the analytes and the internal standard to construct a calibration curve for quantification.

Protocol 2: Reversed-Phase HPLC-UV Method for Purity Analysis

This method is suitable for determining the purity of a pyridine product and quantifying less volatile impurities, such as Hantzsch dihydropyridine intermediates.

- Mobile Phase Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Standard and Sample Preparation:
 - Standard: Prepare a stock solution of a pyridine reference standard at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Prepare a series of dilutions for the calibration curve.
 - Sample: Prepare the sample to be tested at a concentration of ~0.5 mg/mL in the same diluent. Filter through a 0.45 μm syringe filter before injection.[27]
- HPLC Conditions:
 - System: HPLC with a UV or Photodiode Array (PDA) detector.[27]
 - Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 μm particle size), thermostatted at 30 $^{\circ}\text{C}$.[27][28]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm or as determined by the analyte's λ_{max} .[21]
 - Injection Volume: 10 μL .
 - Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

| 30.0 | 95 | 5 |

- Data Analysis: Determine purity by the area percent method, where the area of the main peak is calculated as a percentage of the total area of all peaks in the chromatogram.[27]

References

- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.
- Pyridine - Wikipedia. Available from: [\[Link\]](#)
- HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [\[Link\]](#)
- Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed. Available from: [\[Link\]](#)
- Pyridine | SIELC Technologies. Available from: [\[Link\]](#)
- Chichibabin pyridine synthesis. Available from: [\[Link\]](#)
- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available from: [\[Link\]](#)
- Development and validation of HILIC method for quantitative determination of genotoxic impurity pyridine in linagliptin active pharmaceutical ingredient - ResearchGate. Available from: [\[Link\]](#)
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. Available from: [\[Link\]](#)
- Chichibabin pyridine synthesis - Wikipedia. Available from: [\[Link\]](#)
- Hantzsch pyridine synthesis - Wikipedia. Available from: [\[Link\]](#)
- hantzsch *pyridine synthesis - Organic Chemistry Portal - Literature. Available from: [\[Link\]](#)
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - The Royal Society. Available from: [\[Link\]](#)

- Pyridines. Available from: [\[Link\]](#)
- Hantzsch pyridine synthesis - Grokipedia. Available from: [\[Link\]](#)
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available from: [\[Link\]](#)
- Pyridines Separation of pyridine and other amines - Agilent. Available from: [\[Link\]](#)
- Chichibabin pyridine synthesis - Chemistry Notes. Available from: [\[Link\]](#)
- Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis. Available from: [\[Link\]](#)
- The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine | IntechOpen. Available from: [\[Link\]](#)
- Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla - Indian Journal of Pharmaceutical Sciences. Available from: [\[Link\]](#)
- Pyridine Infrared Spectroscopy Analytical Service - Mtoz Biolabs. Available from: [\[Link\]](#)
- Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Available from: [\[Link\]](#)
- Synthesis Methods for Pyridine Derivatives | PDF - Scribd. Available from: [\[Link\]](#)
- Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. Available from: [\[Link\]](#)
- Pyridine synthesis - Organic Chemistry Portal. Available from: [\[Link\]](#)
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. Available from: [\[Link\]](#)
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.



- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors - arkat usa. Available from: [\[Link\]](#)
- Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [\[Link\]](#)
- Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Available from: [\[Link\]](#)
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni \(II\), Cu \(I\) and Ag \(I\)](https://jscimedcentral.com) [jscimedcentral.com]
- [3. Pyridine - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [4. Chichibabin pyridine synthesis - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [5. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine | IntechOpen](https://intechopen.com) [intechopen.com]
- [6. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [7. Chichibabin pyridine synthesis](https://grokipedia.com)  [Grokipedia](https://grokipedia.com) [grokipedia.com]
- [8. thieme.de](https://thieme.de) [thieme.de]
- [9. Hantzsch pyridine synthesis - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [10. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [11. alfa-chemistry.com](https://alfa-chemistry.com) [alfa-chemistry.com]
- [12. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [13. Hantzsch pyridine synthesis](https://grokipedia.com)  [Grokipedia](https://grokipedia.com) [grokipedia.com]

- [14. organic-chemistry.org](https://www.organic-chemistry.org) [[organic-chemistry.org](https://www.organic-chemistry.org)]
- [15. ijpsonline.com](https://www.ijpsonline.com) [[ijpsonline.com](https://www.ijpsonline.com)]
- [16. pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- [17. agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- [18. pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- [19. atsdr.cdc.gov](https://www.atsdr.cdc.gov) [[atsdr.cdc.gov](https://www.atsdr.cdc.gov)]
- [20. tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- [21. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [22. pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- [23. apps.dtic.mil](https://apps.dtic.mil) [apps.dtic.mil]
- [24. pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- [25. pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- [26. pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- [27. pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- [28. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Analytical Methods for Impurities in Pyridine Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13931314/docs#technical-support-center-analytical-methods-for-impurities-in-pyridine-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)